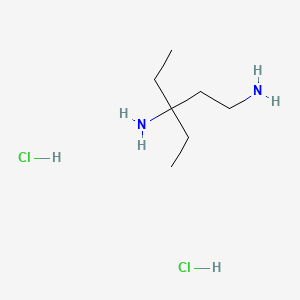
3-Ethylpentane-1,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylpentane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H19ClN2 It is a derivative of 3-ethylpentane, where two amine groups are attached to the first and third carbon atoms, and it is stabilized as a dihydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylpentane-1,3-diamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with 3-ethylpentane, a branched saturated hydrocarbon.
Formation of Dihydrochloride Salt: The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
3-Ethylpentane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated amines.
科学研究应用
3-Ethylpentane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of 3-ethylpentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
相似化合物的比较
Similar Compounds
- 3-Methylpentane-1,3-diamine dihydrochloride
- 2-Ethylhexane-1,3-diamine dihydrochloride
- 1,3-Diaminopropane dihydrochloride
Uniqueness
3-Ethylpentane-1,3-diamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its branched structure and the positioning of the amine groups make it a valuable compound for targeted chemical synthesis and research applications.
属性
分子式 |
C7H20Cl2N2 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC 名称 |
3-ethylpentane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-3-7(9,4-2)5-6-8;;/h3-6,8-9H2,1-2H3;2*1H |
InChI 键 |
BVDYVDRQAXCCKG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CCN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


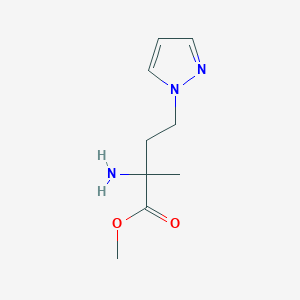
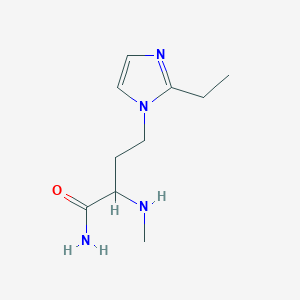
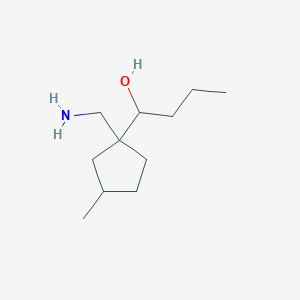
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
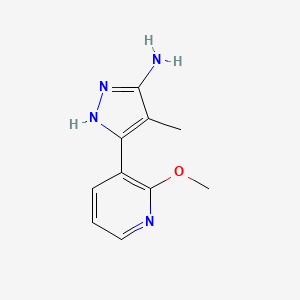
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

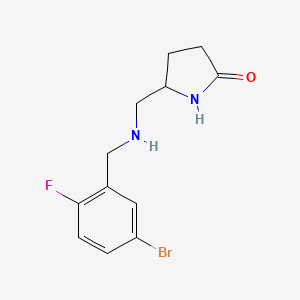

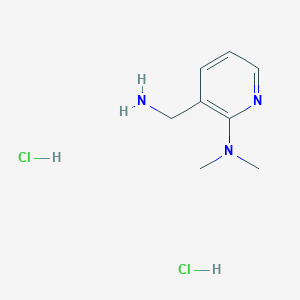
![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
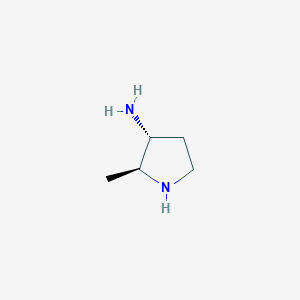

![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
